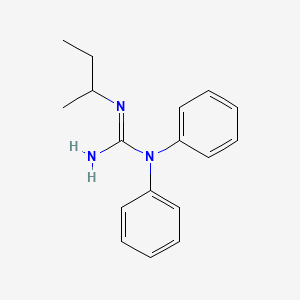
N''-Butan-2-yl-N,N-diphenylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’'-Butan-2-yl-N,N-diphenylguanidine is a chemical compound belonging to the guanidine family. Guanidine derivatives are known for their diverse applications in materials science, biological and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’'-Butan-2-yl-N,N-diphenylguanidine typically involves the reaction of N-chlorophthalimide, isocyanides, and amines. This one-pot approach provides efficient access to diverse guanidines under mild conditions . The reaction conditions often include the use of solvents like toluene and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of guanidine derivatives, including N’'-Butan-2-yl-N,N-diphenylguanidine, often relies on large-scale chemical reactors where the reactants are combined under controlled conditions. The process may involve multiple steps, including purification and isolation of the final product to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N’'-Butan-2-yl-N,N-diphenylguanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidines.
Aplicaciones Científicas De Investigación
N’'-Butan-2-yl-N,N-diphenylguanidine has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between different phases.
Medicine: Research is ongoing into its potential use as an antihypertensive agent and its role in inhibiting viral replication.
Industry: It is widely used as a vulcanization accelerator in the rubber industry, enhancing the properties of rubber products
Mecanismo De Acción
The mechanism of action of N’'-Butan-2-yl-N,N-diphenylguanidine involves its interaction with molecular targets such as enzymes and proteins. Its guanidine structure allows it to form hydrogen bonds and interact with various biological molecules, influencing their activity and stability. In the rubber industry, it acts as an accelerator by facilitating the cross-linking of rubber molecules, improving the material’s strength and elasticity .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Diphenylguanidine: A closely related compound used as a vulcanization accelerator and in various chemical reactions.
N,N’-Diethylguanidine: Another guanidine derivative with similar applications in organic synthesis and industrial processes.
Uniqueness
N’'-Butan-2-yl-N,N-diphenylguanidine is unique due to its specific structure, which imparts distinct properties and reactivity compared to other guanidine derivatives. Its butan-2-yl group provides additional steric hindrance, influencing its interaction with other molecules and its overall stability.
Propiedades
Número CAS |
171767-35-4 |
|---|---|
Fórmula molecular |
C17H21N3 |
Peso molecular |
267.37 g/mol |
Nombre IUPAC |
2-butan-2-yl-1,1-diphenylguanidine |
InChI |
InChI=1S/C17H21N3/c1-3-14(2)19-17(18)20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3,(H2,18,19) |
Clave InChI |
HEZQOQQBMKKXCZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N=C(N)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


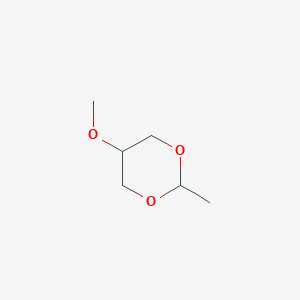
![Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]-](/img/structure/B12565404.png)
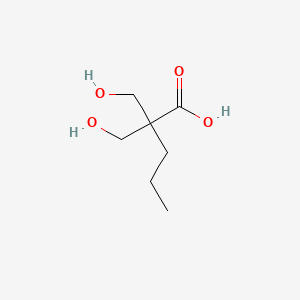
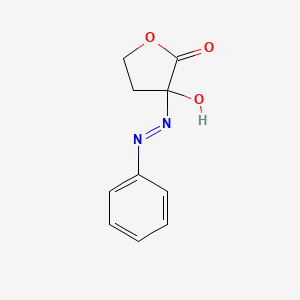
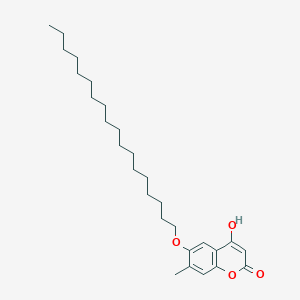

![N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide](/img/structure/B12565447.png)
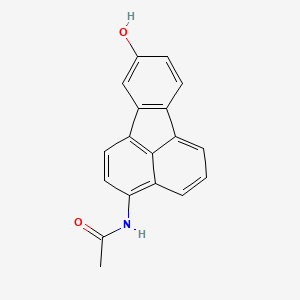
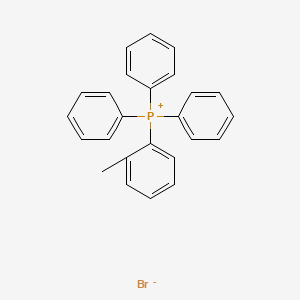

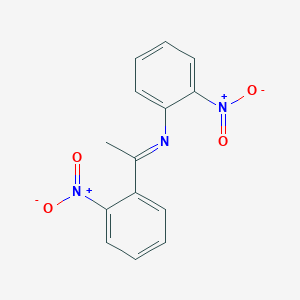
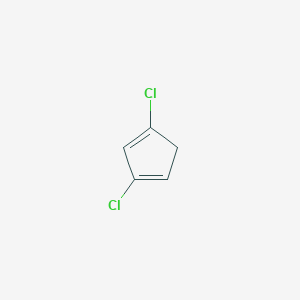
![2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B12565487.png)
![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)
